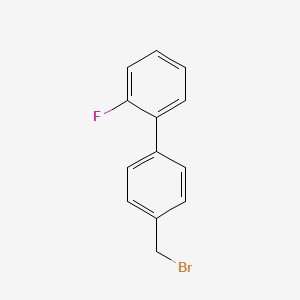

4'-(溴甲基)-2-氟-1,1'-联苯

描述

4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl (4-BMFBP) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of biphenyl, a compound that is composed of two benzene rings. 4-BMFBP has been investigated for its utility in drug delivery, chemical synthesis, and as a potential therapeutic agent. In

科学研究应用

合成和方法

2-氟-4-溴联苯的合成:该化合物是制造非甾体类抗炎和镇痛剂的中间体,如氟比洛芬。其制备的实用中试方法涉及重氮化和进一步步骤,为大规模生产提供了可行的途径,尽管面临着使用有毒和挥发性亚硝酸甲酯等挑战 (Qiu et al., 2009).

对映选择性合成:开发了一种涉及 [PdCl2((S)-Xylyl-Phanephos)] 催化剂的方法,用于从 4-溴-2-氟-1,1'-联苯对映选择性合成 (S)-氟比洛芬甲酯,展示了其在精确药物合成中的用途 (Harkness & Clarke, 2017).

材料开发

液晶材料:合成衍生自 4,4'-联苯的分子,通过酯间隔基连接到氟化链,证明了其在创建热致液晶中的应用。这些材料表现出有趣的近晶相向列异构行为,可用于各种技术应用 (Givenchy et al., 1999).

高双折射液晶:4-烷基-4″-氯-1,1′:4′,1″-联苯中的侧氟取代产生了低熔点、宽向列范围和高双折射的介晶。这些特性使其适用于需要高化学和光稳定性的有源矩阵显示应用 (Goulding et al., 1993).

分析和表征

- 气相色谱质谱:对羟基卤代联苯的研究,包括氟代、氯代和溴代甲氧基联苯,说明了它们通过质谱表征,突出了该方法在识别生物系统中代谢物方面的价值 (Tulp et al., 1977).

催化和化学反应

- 苄位 C-H 氟化:使用银催化剂进行苄位 C-H 氟化合成氟甲基芳烃(包括 4-(氟甲基)-1,1'-联苯)的研究表明,其在合成核苷酸等分子中的氧模拟物中具有应用 (Kita et al., 2019).

安全和危害

作用机制

Target of Action

Bromomethyl compounds are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that the compound may interact with organoboron reagents, which are the primary targets in this reaction .

Mode of Action

Bromomethyl compounds are known to participate in free radical reactions, nucleophilic substitutions, and oxidations . In the context of the Suzuki-Miyaura coupling, the bromomethyl group may undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .

Biochemical Pathways

The compound’s potential role in the suzuki-miyaura coupling suggests it may influence pathways involving carbon-carbon bond formation .

Result of Action

Its potential role in the suzuki-miyaura coupling suggests it may facilitate the formation of new carbon-carbon bonds .

属性

IUPAC Name |

1-(bromomethyl)-4-(2-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUALJYDYRRWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)

![7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2406508.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2406511.png)